molecular formula C5HBrN2O2S B3252338 5-Bromo-4-nitrothiophene-2-carbonitrile CAS No. 2160-56-7

5-Bromo-4-nitrothiophene-2-carbonitrile

Cat. No.: B3252338
CAS No.: 2160-56-7
M. Wt: 233.04 g/mol
InChI Key: BVTHSWQRTDMFAI-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrothiophene-2-carbonitrile is a chemical compound with the CAS Number: 31845-00-8 . It has a molecular weight of 233.05 .


Synthesis Analysis

The synthesis of similar compounds like 2-Bromo-5-nitrothiophene involves bromination followed by nitration of thiophene . It’s also used in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .


Molecular Structure Analysis

The molecular formula of this compound is C5HBrN2O2S .


Chemical Reactions Analysis

As a heteroaryl halide, 2-Bromo-5-nitrothiophene participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 84-85°C .

Scientific Research Applications

Molecular Structure and Energy Analysis

  • Computational calculations have been used to analyze the molecular structure and energy of related compounds like 5-bromo-3-nitropyridine-2-carbonitrile. These studies include UV-Vis spectrum analysis, molecular electrostatic potential, and frontier molecular orbital evaluations to understand electron density and reactive sites. Additionally, donor-acceptor interactions and topology analyses have been performed to discern molecular reactivity (Arulaabaranam et al., 2021).

Electrochemical Reduction Study

  • Research into the electrochemical reduction of similar compounds, such as 2-bromo-5-nitrothiophene, has been conducted. This includes studies using polarography and EPR spectroscopy, leading to insights into the reduction mechanisms and identification of resulting radicals (Sosonkin et al., 1981).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and wearing personal protective equipment .

Properties

IUPAC Name

5-bromo-4-nitrothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN2O2S/c6-5-4(8(9)10)1-3(2-7)11-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTHSWQRTDMFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279874
Record name 5-Bromo-4-nitro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-56-7
Record name 5-Bromo-4-nitro-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-nitro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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